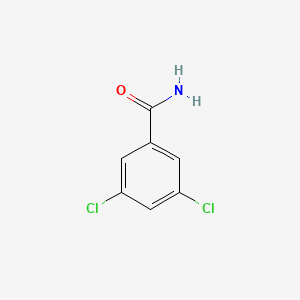

3,5-Dichlorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELNZTRPJTUOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208537 |

Source

|

| Record name | 3,5-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-23-4 |

Source

|

| Record name | 3,5-Dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorobenzamide for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 3,5-Dichlorobenzamide. This document provides an exhaustive overview of its chemical properties, synthesis, safety protocols, and significant applications, particularly as a precursor in the agrochemical and pharmaceutical industries.

Core Compound Profile and Physicochemical Properties

This compound is a chlorinated aromatic amide that serves as a pivotal building block in organic synthesis. Its structural features, particularly the chlorine substitution pattern on the benzene ring, impart specific reactivity and biological characteristics to its derivatives.

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5980-23-4 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.02 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | |

| Melting Point | 160 °C | |

| Solubility | Insoluble in water; Soluble in ethanol and dichloromethane | |

| IUPAC Name | This compound | [1] |

| InChIKey | DELNZTRPJTUOIP-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)N | [1] |

Synthesis and Mechanism

The primary route to synthesizing this compound involves a two-step process starting from 3,5-Dichlorobenzoic acid. This methodology ensures high purity and yield, which is critical for its application in regulated industries like pharmaceuticals and agrochemicals.

Synthesis Pathway Overview

The synthesis pathway begins with the conversion of 3,5-Dichlorobenzoic acid to its highly reactive acyl chloride derivative, 3,5-Dichlorobenzoyl chloride. This intermediate is then subjected to amination to yield the final product. The causality behind this two-step process lies in the activation of the carboxylic acid group. The carboxyl group is relatively unreactive towards nucleophiles like ammonia. Converting it to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia to form the stable amide bond.

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following protocols are self-validating systems, providing clear steps for synthesis and purification.

Protocol 1: Synthesis of 3,5-Dichlorobenzoyl Chloride [2]

-

Objective: To convert 3,5-Dichlorobenzoic acid into its corresponding acyl chloride.

-

Materials: 3,5-Dichlorobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, dichloromethane (DCM), and catalytic N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dichlorobenzoic acid (10.0 mmol) in 50 mL of dry DCM.

-

Add a few drops of DMF to act as a catalyst.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (20.0 mmol, 2.0 equivalents) dropwise to the stirred suspension. Alternatively, thionyl chloride can be used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

-

The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

-

Once the reaction is complete, concentrate the solvent and excess reagent in vacuo. The resulting crude 3,5-Dichlorobenzoyl chloride is often of sufficient purity to be used directly in the next step.[2]

-

Protocol 2: Synthesis of this compound (General Procedure)

-

Objective: To synthesize this compound via amination of the acyl chloride.

-

Materials: 3,5-Dichlorobenzoyl chloride, concentrated ammonium hydroxide, and a suitable organic solvent like dichloromethane or diethyl ether.

-

Procedure:

-

Dissolve the crude 3,5-Dichlorobenzoyl chloride from the previous step in a dry, inert solvent.

-

Cool the solution in an ice bath.

-

Slowly and carefully add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring for 30-60 minutes at low temperature to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove ammonium chloride salts, followed by a small amount of cold solvent to remove any unreacted starting material.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Applications in Agrochemical and Pharmaceutical Development

The 3,5-dichloro-substituted phenyl ring is a common feature in many biologically active molecules. This compound serves as a key intermediate, primarily through its precursor 3,5-Dichlorobenzoyl chloride, in the synthesis of several important commercial products.

Agrochemicals: Precursor to Propyzamide

The most significant application of the 3,5-dichlorobenzoyl scaffold is in the production of the herbicide Propyzamide (also known as Pronamide).[3] Propyzamide is a selective, systemic herbicide used to control a variety of grasses and broad-leaved weeds in crops such as oilseed rape and lettuce.[3]

Mechanism of Action: Microtubule Assembly Inhibition

Propyzamide is classified as a Group 3 (legacy Group K1) herbicide. Its mechanism of action involves the inhibition of mitosis (cell division) in susceptible plants.[1][4]

-

Uptake: The herbicide is primarily absorbed by the roots of the weeds from the soil.[4]

-

Translocation: It is then translocated upwards within the plant.

-

Target Site: Propyzamide binds to tubulin, the protein subunit that polymerizes to form microtubules.

-

Inhibition: By binding to tubulin, it disrupts the assembly of microtubules. Microtubules are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.

-

Effect: The inability to form a functional mitotic spindle halts cell division, leading to the death of the weed, particularly at the germination or seedling stage.[4]

Caption: Mechanism of action of the herbicide Propyzamide.

Pharmaceutical Intermediate

The 3,5-dichlorobenzoyl moiety is also utilized in the pharmaceutical industry as a building block for complex active pharmaceutical ingredients (APIs). Incorporating this structure can enhance a drug's metabolic stability, improve its absorption, and increase its binding affinity to biological targets.[3] For example, 3,5-Dichlorobenzoic acid is a known starting material for synthesizing Tafamidis, a drug used to treat transthyretin amyloidosis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Hazard Identification: this compound is irritating to the skin and eyes and may cause allergic reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Data for Characterization

Verification of the compound's identity and purity is crucial. Below are the key spectral data references.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available on PubChem, typically showing characteristic peaks for N-H stretching of the primary amide, C=O stretching (Amide I band), and N-H bending (Amide II band), along with peaks corresponding to the aromatic C-H and C-Cl bonds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, citable spectrum for this compound is not readily found in the searched databases, related compounds like 3,5-Dichlorobenzoic acid show characteristic signals in the aromatic region (around 7.5-8.0 ppm) in ¹H NMR, and distinct signals for the carbonyl carbon and the chlorinated and non-chlorinated aromatic carbons in ¹³C NMR.[5] The spectrum for the amide would be expected to show a similar aromatic pattern along with broad signals for the -NH₂ protons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 189 and a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.

References

-

Corteva Agriscience. (n.d.). Propyzamide back to basics | Oilseed Rape Herbicides. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of this compound derivatives. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved January 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoic acid. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Royalchem. (n.d.). 3,5-Dichlorobenzoyl Chloride 2905-62-6 | Propyzamide Intermediate. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 3,5-Dichlorobenzoic acid. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Farmers Weekly. (2021, November 30). Using propyzamide in an integrated weed control programme. Retrieved January 11, 2026, from [Link]

Sources

Spectroscopic data of 3,5-Dichlorobenzamide (NMR, IR, Mass Spec)

This guide provides an in-depth analysis of the spectroscopic data for 3,5-Dichlorobenzamide (C₇H₅Cl₂NO), a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies presented are grounded in established laboratory practices, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple, yet informative, aromatic structure. The strategic placement of two chlorine atoms and an amide group on the benzene ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions.

The analytical workflow for the complete spectroscopic characterization of this compound is a multi-step process, ensuring a comprehensive and validated structural assignment.

Caption: Workflow for FTIR-ATR data acquisition.

Detailed Steps:

-

Setup: Ensure the FTIR spectrometer's ATR accessory is clean. The crystal (often diamond or germanium) should be wiped with a suitable solvent like isopropanol and allowed to dry.

-

Background Scan: Perform a background scan. This measures the spectrum of the empty accessory and the ambient atmosphere (H₂O, CO₂) and is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the built-in pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background. An ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge) | Proposed Fragment | Significance |

| 189 / 191 / 193 | [M]⁺ | Molecular Ion Peak Cluster |

| 173 / 175 / 177 | [M - NH₂]⁺ | Loss of amino group |

| 145 / 147 | [M - NH₂ - CO]⁺ or [C₆H₃Cl₂]⁺ | Loss of CO from benzoyl cation |

| 110 | [C₆H₃Cl]⁺ | Loss of a chlorine atom |

Note: The presence of two chlorine atoms leads to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl:³⁷Cl ≈ 3:1). The molecular ion cluster for two chlorines will have a ratio of approximately 9:6:1 for M, M+2, and M+4 peaks. The monoisotopic mass is 188.97 Da.[1]

Interpretation:

The mass spectrum of this compound will show a distinct molecular ion peak cluster at m/z 189, 191, and 193, corresponding to the different isotopic combinations of the two chlorine atoms. This is the most definitive evidence for the molecular formula. A common fragmentation pathway for benzamides is the alpha-cleavage to lose the -NH₂ group, resulting in the 3,5-dichlorobenzoyl cation at m/z 173/175/177. Subsequent loss of carbon monoxide (CO) from this cation would yield the 3,5-dichlorophenyl cation at m/z 145/147.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique commonly used for relatively small, volatile molecules.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichlorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 3,5-Dichlorobenzamide (C₇H₅Cl₂NO), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of this compound's physicochemical properties. While quantitative experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization. It outlines detailed, field-proven methodologies for determining solubility in various organic solvents and for assessing its stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data. Furthermore, this guide includes validated analytical methods for the quantification of this compound and its potential degradation products, complete with diagrammatic representations of experimental workflows to enhance understanding and implementation.

Introduction: The Role of this compound in Chemical Synthesis

This compound is a halogenated aromatic amide that serves as a vital building block in organic synthesis. Its structure, featuring a benzene ring substituted with two chlorine atoms and a carboxamide group, imparts specific reactivity that is leveraged in the manufacturing of a range of target molecules, including fungicides and herbicides.[1] The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its handling, reaction kinetics, purification, and the overall efficiency of synthetic processes. A thorough understanding of these characteristics is paramount for process optimization, quality control, and ensuring the stability of intermediates and final products.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₂NO | [2] |

| Molecular Weight | 190.02 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [1] |

| Melting Point | 107-110 °C (conflicting reports of 160 °C exist) | [1] |

| CAS Number | 5980-23-4 | [2] |

Solubility Profile: A Foundation for Application

The solubility of this compound is a critical factor in its application, dictating solvent selection for synthesis, purification, and formulation. While qualitatively described as almost insoluble in water and soluble in organic solvents like dichloromethane and ethanol, precise quantitative data is essential for reproducible and scalable processes.[1]

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of the polar amide group allows for hydrogen bonding, which would suggest some affinity for polar solvents. However, the nonpolar, hydrophobic nature of the dichlorinated benzene ring dominates, leading to poor aqueous solubility. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in solvents with polarity indices that more closely match its own.

Quantitative Solubility Data

Table of Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |

| Methanol | 25 | Data to be determined | Isothermal Shake-Flask |

| Ethanol | 25 | Data to be determined | Isothermal Shake-Flask |

| Acetone | 25 | Data to be determined | Isothermal Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Isothermal Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Isothermal Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Isothermal Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Isothermal Shake-Flask |

| Water | 25 | Data to be determined | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a reliable method for determining the solubility of this compound in various solvents. The causality behind each step is provided to ensure a thorough understanding of the process.

Objective: To accurately determine the saturation solubility of this compound in a selection of organic solvents and water at a constant temperature.

Materials:

-

This compound (purity >99%)

-

Selected solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that saturation is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to 25 °C (or other desired temperature).

-

Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached. A longer duration may be necessary and should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method (a general method is provided in Section 4.2).

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of this compound is a critical attribute that affects its shelf-life, storage conditions, and its behavior in chemical reactions. While generally considered stable at room temperature, it may be susceptible to degradation under more strenuous conditions.[1] Forced degradation studies are essential to identify potential degradation pathways and products, which is a regulatory requirement for pharmaceutical development and crucial for developing stability-indicating analytical methods.[3][4]

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[4] The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify and quantify the primary degradation products without completely destroying the molecule.[5] Key stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the primary site of hydrolytic degradation is the amide bond. Under acidic or basic conditions, the amide can hydrolyze to form 3,5-dichlorobenzoic acid and ammonia. The aromatic ring is generally stable but could be susceptible to oxidation under harsh conditions, potentially leading to hydroxylated byproducts. Photodegradation of aromatic amides can proceed through a photo-Fries rearrangement, yielding aminobenzophenone derivatives, or through cleavage of the C-N bond.[6][7]

Experimental Protocol for Forced Degradation Studies

This protocol provides a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and to generate its degradation products for the development of a stability-indicating analytical method.

Materials:

-

This compound (purity >99%)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber with controlled light exposure (UV and visible)

-

HPLC or UPLC-MS/MS system

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis. Benzamides can be susceptible to base-catalyzed hydrolysis.[8]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Protect from light.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) in an oven. Also, expose a solution of the compound to the same temperature.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

-

-

Sample Analysis:

-

At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS/MS method (see Section 4).

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

If a mass spectrometer is used, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

-

Caption: Logical workflow for conducting forced degradation studies.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for the determination of this compound in solubility studies and for the separation and quantification of the parent compound from its degradation products in stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose. For higher sensitivity and structural elucidation of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.

Method Development Considerations

The development of a stability-indicating method requires careful optimization of chromatographic conditions to achieve adequate separation of the parent peak from all potential degradation product peaks. Key parameters to consider include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength.

Recommended HPLC-UV Method

This protocol provides a general-purpose, robust HPLC-UV method suitable for the quantification of this compound.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-15 min: 40% B to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% B to 40% B

-

18-25 min: 40% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

Diluent: Acetonitrile:Water (50:50, v/v)

Method Validation: This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Advanced UPLC-MS/MS for Trace Analysis and Degradant Identification

For the analysis of trace levels of this compound or for the structural characterization of its degradation products, UPLC-MS/MS is the preferred technique.[9][10]

Instrumentation:

-

UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

Chromatographic Conditions (Example):

-

Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

A suitable fast gradient should be developed.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be screened.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion scans for structural elucidation.

-

Specific MRM transitions for this compound would need to be determined experimentally.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a lack of publicly available quantitative data necessitates experimental determination, the detailed protocols and theoretical background presented herein offer a robust starting point for any researcher, scientist, or drug development professional working with this important chemical intermediate. The emphasis on the causality behind experimental design and the inclusion of validated analytical methodologies are intended to ensure the generation of high-quality, reliable data. Adherence to these principles will facilitate more efficient process development, ensure product quality, and meet regulatory expectations.

References

-

Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Synthesis of this compound derivatives. ResearchGate. Available at: [Link]

-

Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. ResearchGate. Available at: [Link]

-

The Photolyses of Fully Aromatic Amides. Canadian Science Publishing. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

-

The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. Available at: [Link]

-

Solubility of Benzamide. Solubility of Things. Available at: [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. PMC - NIH. Available at: [Link]

-

An Enhanced LC-MS/MS Method for the Determination of 81 Pesticide Residues in Fruit and Vegetables Using the Quattro Premier Mass Spectrometer. Waters Corporation. Available at: [Link]

-

Benzamide - Wikipedia. Available at: [Link]

-

Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

-

Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society. Available at: [Link]

-

Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. PubMed. Available at: [Link]

-

Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific Information System. Available at: [Link]

-

Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. EPFL Graph Search. Available at: [Link]

-

Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. SciELO. Available at: [Link]

-

Benzamides: Sulpiride. Pharmaguideline. Available at: [Link]

-

The results of benzamide solubility measurements (molar fraction, xB)... ResearchGate. Available at: [Link]

-

Pesticide Screening Method with UPLC-MS/MS. Diva-portal.org. Available at: [Link]

-

(PDF) Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Available at: [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide (Ref: RH-24580). AERU. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

-

Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. Available at: [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

-

This compound | C7H5Cl2NO | CID 22289. PubChem. Available at: [Link]

-

Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available at: [Link]

- Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.

-

Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. Available at: [Link]

-

(PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Available at: [Link]

-

HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. SIELC Technologies. Available at: [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

-

Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega - ACS Publications. Available at: [Link]

-

Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. PubMed. Available at: [Link]

-

Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. Available at: [Link]

- Novel preparation method of 3,5-dichlorobenzoyl chloride. Google Patents.

-

Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available at: [Link]

-

Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H5Cl2NO | CID 22289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. drum.lib.umd.edu [drum.lib.umd.edu]

- 8. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3,5-Dichlorobenzamide from 3,5-Dichlorobenzoyl Chloride

Foreword: The Strategic Importance of 3,5-Dichlorobenzamide

This compound is a key chemical intermediate whose structural motif is integral to the development of numerous compounds in the pharmaceutical and agrochemical industries. Its synthesis is a foundational reaction, yet one that demands precision and a thorough understanding of the underlying chemical principles to ensure high yield and purity. This guide provides an in-depth exploration of the synthesis of this compound from its acid chloride precursor, 3,5-dichlorobenzoyl chloride. It is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal explanation for each experimental choice, thereby empowering the user to adapt and troubleshoot the synthesis with authority.

The Underlying Chemistry: A Nucleophilic Acyl Substitution

The conversion of 3,5-dichlorobenzoyl chloride to this compound is a classic example of a nucleophilic acyl substitution reaction. The process is predicated on the high electrophilicity of the carbonyl carbon in the acid chloride, which is rendered susceptible to attack by a nucleophile—in this case, ammonia.

Mechanism of Action:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (NH₃) attacks the electrophilic carbonyl carbon of 3,5-dichlorobenzoyl chloride. This breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and in doing so, expels the most stable leaving group: the chloride ion (Cl⁻).

-

Deprotonation: The resulting protonated amide is then deprotonated by a second molecule of ammonia, which acts as a base. This neutralization step produces the final this compound product and an ammonium chloride (NH₄Cl) byproduct.

The use of at least two equivalents of ammonia is critical for driving the reaction to completion; the first equivalent acts as the nucleophile, and the second neutralizes the hydrogen chloride (HCl) generated in situ.

Master Protocol: Synthesis of this compound

This section provides a self-validating, step-by-step protocol for the synthesis. The causality behind critical steps is explained to provide a deeper operational understanding.

Reagents and Equipment

A comprehensive list of necessary materials is summarized below. Purity and proper handling of these reagents are paramount for a successful synthesis.

| Reagent/Equipment | Specification | Purpose |

| 3,5-Dichlorobenzoyl chloride | Purity: ≥96% | Starting Material |

| Ammonium Hydroxide | 28-30% NH₃ basis | Nucleophile & Base |

| Dichloromethane (DCM) | Anhydrous | Reaction Solvent |

| Deionized Water | High Purity | Washing Agent |

| Round-bottom flask (250 mL) | Two-neck | Reaction Vessel |

| Magnetic Stirrer & Stir Bar | --- | Homogenization |

| Dropping Funnel | 100 mL | Controlled Reagent Addition |

| Ice/Water Bath | --- | Temperature Control |

| Buchner Funnel & Flask | --- | Product Filtration |

| pH Paper | --- | Neutrality Check |

| Rotary Evaporator | --- | Solvent Removal |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from initial setup to final product characterization.

An In-depth Technical Guide to the Synthesis of Propyzamide Precursors

This guide provides a comprehensive technical overview of the synthesis of key precursors for propyzamide, an essential selective herbicide. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the chemical principles, experimental methodologies, and critical considerations for the successful production of these vital compounds. We will explore the primary synthetic routes, offering insights into reaction mechanisms, optimization strategies, and characterization techniques.

Introduction: The Importance of Propyzamide and Its Precursors

Propyzamide, chemically known as 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide, is a widely utilized herbicide valued for its efficacy in controlling a variety of grasses and broadleaf weeds.[1] Its synthesis is a multi-step process that relies on the availability of high-purity precursors. The two primary building blocks for the most common synthetic pathway are 3,5-dichlorobenzoyl chloride and 2-methylbut-3-yn-2-amine (also known as 3-amino-3-methyl-1-butyne or 1,1-dimethylpropargylamine). The careful and efficient synthesis of these precursors is paramount to the overall yield and purity of the final propyzamide product. This guide will provide a detailed examination of the synthesis of these two critical intermediates.

Part 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The synthesis of 3,5-dichlorobenzoyl chloride typically begins with a suitable dichlorinated benzene derivative. A common and effective starting material is 3,5-dichlorobenzoic acid.

Synthesis of 3,5-Dichlorobenzoic Acid

Several routes exist for the synthesis of 3,5-dichlorobenzoic acid. One common laboratory and industrial method involves the hydrolysis of 3,5-dichlorobenzonitrile.[2] An alternative pathway begins with the diazotization of 3,5-dichloroanthranilic acid.[3]

Experimental Protocol: Hydrolysis of 3,5-Dichlorobenzonitrile [2]

-

To a solution of sodium hydroxide (2.9 g, 0.073 mol) in 10 mL of deionized water, slowly add 3,5-dichlorobenzonitrile (5 g, 0.029 mol).

-

Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of methanol/ethyl acetate (1:4 v/v).

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 1-3 with a 2 M hydrochloric acid solution, which will cause a white solid to precipitate.

-

Filter the precipitate under reduced pressure, wash with cold water, and dry to yield the crude 3,5-dichlorobenzoic acid.

-

The filtrate can be extracted with ethyl acetate to recover any remaining product.

-

The combined crude product can be recrystallized from deionized water to afford pure 3,5-dichlorobenzoic acid. A yield of approximately 93% can be expected.[2]

Conversion of 3,5-Dichlorobenzoic Acid to 3,5-Dichlorobenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method.

Experimental Protocol: Chlorination with Thionyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dichlorobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Data Summary: Synthesis of 3,5-Dichlorobenzoyl Chloride Precursor

| Step | Starting Material | Reagents | Typical Yield | Reference |

| Hydrolysis to Carboxylic Acid | 3,5-Dichlorobenzonitrile | Sodium Hydroxide, Hydrochloric Acid | ~93% | [2] |

| Chlorination to Acyl Chloride | 3,5-Dichlorobenzoic Acid | Thionyl Chloride, DMF (catalyst) | High | - |

Visualization of the Synthesis of 3,5-Dichlorobenzoyl Chloride

Caption: Synthetic pathway for 3,5-dichlorobenzoyl chloride.

Part 2: Synthesis of 2-Methylbut-3-yn-2-amine

2-Methylbut-3-yn-2-amine is a key building block that introduces the propargyl group in the final propyzamide molecule. Its synthesis can be approached through several methods, with the Mannich reaction being a notable route.

Synthesis via the Mannich-type Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a terminal alkyne. In this case, acetylene can be reacted with acetone and an amine source. A variation of this involves the use of a pre-formed propargylamine. A general procedure for the synthesis of propargylamines involves the reaction of an alkyne, an aldehyde (or ketone), and a secondary amine, often catalyzed by a copper(I) salt.[4]

Conceptual Experimental Protocol: Mannich-type Reaction

-

In a suitable reaction vessel, a copper(I) halide catalyst (e.g., CuCl) is suspended in a solvent such as toluene.

-

The secondary amine (e.g., dimethylamine) is added, followed by the ketone (acetone) and the terminal alkyne (acetylene).

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and may require heating to proceed at a reasonable rate.[5]

-

After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent like dichloromethane.

-

The organic layer is then washed, dried, and concentrated.

-

The crude product can be purified by column chromatography on silica gel.

Visualization of the Synthesis of 2-Methylbut-3-yn-2-amine

Caption: Conceptual Mannich-type reaction for 2-methylbut-3-yn-2-amine synthesis.

Part 3: Synthesis of Propyzamide

The final step in the synthesis of propyzamide is the condensation of 3,5-dichlorobenzoyl chloride with 2-methylbut-3-yn-2-amine. This is a classic example of nucleophilic acyl substitution to form an amide.

Condensation Reaction

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Propyzamide Synthesis [1]

-

Dissolve 2-methylbut-3-yn-2-amine (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in an inert solvent such as dichloromethane or tetrahydrofuran in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3,5-dichlorobenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Upon completion, the reaction mixture is typically washed with dilute acid (to remove excess amine and base), followed by a wash with a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude propyzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield a white to off-white solid.[6][7]

Visualization of the Propyzamide Synthesis Workflow

Sources

- 1. CN103242190A - Synthetic method of propyzamide - Google Patents [patents.google.com]

- 2. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Biological Activities of 3,5-Dichlorobenzamide Derivatives

Executive Summary: The 3,5-dichlorobenzamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The strategic placement of two chlorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, enhancing its ability to interact with various biological targets. This guide provides an in-depth exploration of the multifaceted pharmacological activities of this compound derivatives, with a primary focus on their anticancer, antifungal, anti-inflammatory, and neuroprotective properties. By synthesizing data from authoritative sources, this document details the mechanisms of action, presents key structure-activity relationships, and provides robust experimental protocols for researchers, scientists, and drug development professionals.

Introduction

Benzamides are a cornerstone of modern pharmacology, featuring prominently in numerous approved drugs. The amide linkage provides a stable, planar structure capable of forming crucial hydrogen bonds with biological receptors. When combined with a 3,5-dichlorinated phenyl ring, the resulting scaffold gains enhanced binding affinity for hydrophobic pockets within enzymes and receptors.[1] This substitution pattern is not merely decorative; it is a critical design element that leverages halogen bonding and increased lipophilicity to modulate target specificity and potency. Consequently, derivatives built upon this core have demonstrated significant potential in targeting a wide range of diseases, from cancer and fungal infections to chronic inflammation and neurodegeneration.[1][2] This guide will dissect these activities, elucidating the underlying molecular pathways and the experimental methodologies used to validate them.

Section 1: Potent Anticancer Activity

The development of targeted therapies has revolutionized oncology, and this compound derivatives have emerged as promising candidates due to their ability to modulate key signaling pathways that are often dysregulated in cancer.

Mechanism 1: Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic states, thereby inhibiting cell growth and proliferation. This makes it an attractive target for cancer therapy. A notable urea-based derivative, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), has been identified as a potent activator of the AMPK pathway in lung cancer models.[3][4] Activation of AMPK by COH-SR4 leads to the phosphorylation and inhibition of downstream targets like acetyl-CoA carboxylase (ACC) and the mTORC1 pathway, culminating in G0/G1 cell cycle arrest and apoptosis.[3][4]

Quantitative Data: Anticancer Activity of COH-SR4

| Cell Line | Cancer Type | Key Finding | Reference |

| H358, H520 | Lung Cancer | Induced G0/G1 cell cycle arrest and apoptosis. | [4] |

| H358 Xenograft | Lung Cancer | Caused regression of established tumors in vivo. | [3][4] |

| H358, H520 | Lung Cancer | Decreased protein levels of CDK2, CDK4, Cyclin A, B1, E1. | [4] |

Experimental Protocol: Western Blot for AMPK Activation

This protocol is designed to validate the activation of the AMPK pathway in cancer cells following treatment with a test compound.

-

Cell Culture and Treatment: Seed lung cancer cells (e.g., A549 or H358) in 6-well plates at a density of 5x10^5 cells/well. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of the this compound derivative for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., AICAR).

-

Protein Extraction: Aspirate the media and wash cells twice with ice-cold PBS. Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin).

-

Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. An increased ratio of phosphorylated protein to total protein relative to the vehicle control indicates pathway activation.

Section 2: Broad-Spectrum Antifungal Activity

Fungal infections pose a significant threat to agriculture and human health. Succinate dehydrogenase (SDH) inhibitors are a major class of fungicides, and derivatives of 3,5-dichlorobenzyl alcohol have shown remarkable efficacy by targeting this essential enzyme.[5]

Mechanism: Inhibition of Succinate Dehydrogenase (SDH)

SDH (also known as Complex II) is a critical enzyme that functions in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds block ATP production and essential metabolic pathways, leading to fungal cell death. The 3,5-dichlorophenyl moiety plays a key role in binding to the enzyme's active site. Studies have shown that ester derivatives can maintain the fungicidal activity typically associated with carboxamide SDHIs.[5]

Quantitative Data: In Vitro Antifungal Activity

| Compound | Fungal Strain | EC₅₀ (mg/L) | Commercial Control (Boscalid) EC₅₀ (mg/L) | Reference |

| Compound 5 | Botrytis cinerea | 6.60 | 1.24 | [5] |

| Compound 5 | Rhizoctonia solani | 1.61 | 1.01 | [5] |

| Compound A14 | Sclerotinia sclerotiorum | 0.116 µg/mL | - | [6] |

| Compound A14 | Rhizoctonia solani | 0.077 µg/mL | - | [6] |

| *A 3,5-dichlorobenzyl ester derivative.[5] | ||||

| **A β-ketonitrile compound, related research area.[6] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol outlines the broth microdilution method to determine the half-maximal effective concentration (EC₅₀) of a compound against a fungal pathogen.

-

Compound Preparation: Dissolve the this compound derivative in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture the fungal strain (e.g., Botrytis cinerea) on potato dextrose agar (PDA) for 5-7 days. Prepare a spore suspension in sterile water containing 0.05% Tween 80. Adjust the suspension to a final concentration of 1x10^5 spores/mL using a hemocytometer.

-

Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of potato dextrose broth (PDB) to each well.

-

Serial Dilution: Add 2 µL of the stock compound solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.

-

Inoculation: Add 100 µL of the prepared fungal spore suspension to each well. Include a positive control (fungus + PDB + DMSO) and a negative control (PDB only).

-

Incubation: Seal the plate and incubate at 25°C for 48-72 hours, or until robust growth is observed in the positive control wells.

-

Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the EC₅₀ value.

Section 3: Anti-inflammatory Properties

Chronic inflammation is a driver of many diseases. Benzamides have been recognized for their anti-inflammatory potential, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

Mechanism: Inhibition of NF-κB Signaling

NF-κB is a master transcriptional regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (like lipopolysaccharide, LPS) trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α). Certain benzamide derivatives can interfere with this process, preventing NF-κB activation and subsequent cytokine production.[7] This mechanism has been observed with compounds like 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, which reduces TNF-α levels.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Phytotoxic Properties of N,N-dialkyl-3,5-dichlorobenzamides: A Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the phytotoxic properties of N,N-dialkyl-3,5-dichlorobenzamides, a class of herbicides with significant potential in weed management. We delve into the molecular mechanism of action, focusing on their role as mitotic inhibitors that disrupt microtubule dynamics. Furthermore, this guide outlines detailed experimental protocols for the synthesis and evaluation of these compounds, and discusses the critical structure-activity relationships that govern their herbicidal efficacy. This document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery and development, offering both foundational knowledge and practical insights into this important class of molecules.

Introduction: The Chemical Landscape of Benzamide Herbicides

Benzamide herbicides represent a significant class of agrochemicals utilized for the selective control of unwanted vegetation. Within this broad family, N,N-dialkyl-3,5-dichlorobenzamides have emerged as compounds of interest due to their potent phytotoxic effects, particularly on grassy weeds. The core structure, a benzamide scaffold with two chlorine atoms at the 3 and 5 positions of the phenyl ring, is crucial for its herbicidal activity. The nature of the N,N-dialkyl substituents plays a pivotal role in modulating the potency, selectivity, and physicochemical properties of these molecules. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of new and more effective herbicides.

Mechanism of Action: Disruption of Mitotic Cell Division

The primary mode of action of N,N-dialkyl-3,5-dichlorobenzamides is the inhibition of plant cell division, a process fundamental to plant growth and development. These compounds act as mitotic poisons, specifically targeting the formation and function of the microtubule cytoskeleton.

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division. The mitotic spindle is responsible for the accurate segregation of chromosomes into daughter cells. N,N-dialkyl-3,5-dichlorobenzamides disrupt this critical process by binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption leads to a cascade of cytotoxic events:

-

Arrest of the Cell Cycle: The inability to form a functional mitotic spindle results in the arrest of the cell cycle at the metaphase stage.

-

Aberrant Cellular Structures: The disruption of microtubule dynamics leads to the formation of abnormal cellular structures, such as multinucleated cells and swollen root tips.

-

Inhibition of Growth: The cessation of cell division in the meristematic tissues of roots and shoots ultimately leads to the inhibition of plant growth and, eventually, plant death.

The binding of these benzamides to tubulin is thought to occur at or near the colchicine binding site, a well-characterized pocket on β-tubulin. Molecular docking studies with related benzamide compounds have provided insights into the potential binding modes, highlighting the importance of hydrophobic and hydrogen bonding interactions between the herbicide and tubulin residues.

Diagram: Proposed Mechanism of Action of N,N-dialkyl-3,5-dichlorobenzamides

Caption: The binding of N,N-dialkyl-3,5-dichlorobenzamides to tubulin dimers inhibits their polymerization into microtubules, disrupting mitotic spindle formation and leading to cell cycle arrest and ultimately plant death.

Structure-Activity Relationships (SAR)

The phytotoxic activity of N,N-dialkyl-3,5-dichlorobenzamides is highly dependent on the nature of the alkyl substituents on the amide nitrogen. The steric and electronic properties of these groups significantly influence the binding affinity of the molecule to its target site on tubulin.

Studies on related N,N-dialkyl-3,4-dichlorobenzamides have shown that the presence of a secondary butyl or a 1-methylbutyl group on the amide nitrogen is favorable for high phytotoxicity and selectivity.[1] This suggests that the steric bulk and branching of the alkyl chains are critical determinants of activity.

Key SAR Observations:

-

Steric Hindrance: Increasing the steric bulk of the N-alkyl groups can either enhance or decrease activity, indicating an optimal size and shape for fitting into the binding pocket of the target protein.

-

Chain Length and Branching: The length and branching of the alkyl chains influence the lipophilicity of the molecule, which in turn affects its uptake, translocation, and interaction with the target site. Asymmetric substitution on the nitrogen atom often leads to higher activity.

-

Halogenation Pattern: The 3,5-dichloro substitution pattern on the benzene ring is a common feature in many active benzamide herbicides, suggesting its importance for target interaction.

A systematic investigation of a series of N,N-dialkyl-3,5-dichlorobenzamides with varying alkyl groups is necessary to fully elucidate the quantitative structure-activity relationships (QSAR) and to guide the design of more potent and selective herbicides.

Experimental Protocols

Synthesis of N,N-dialkyl-3,5-dichlorobenzamides

The synthesis of N,N-dialkyl-3,5-dichlorobenzamides is typically achieved through the acylation of a secondary dialkylamine with 3,5-dichlorobenzoyl chloride. The general synthetic scheme is as follows:

Diagram: General Synthesis of N,N-dialkyl-3,5-dichlorobenzamides

Caption: A two-step synthesis of N,N-dialkyl-3,5-dichlorobenzamides from 3,5-dichlorobenzoic acid.

Step-by-Step Protocol (Example: N,N-diethyl-3,5-dichlorobenzamide):

-

Preparation of 3,5-Dichlorobenzoyl Chloride:

-

To a solution of 3,5-dichlorobenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,5-dichlorobenzoyl chloride, which can be used in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve the crude 3,5-dichlorobenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a solution of diethylamine (1.1 equivalents) and a base such as triethylamine (Et₃N) or pyridine (1.2 equivalents) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N,N-diethyl-3,5-dichlorobenzamide.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Evaluation of Phytotoxic Activity

The phytotoxic effects of the synthesized compounds should be evaluated in both pre-emergence and post-emergence applications on a panel of representative monocotyledonous and dicotyledonous plant species.

4.2.1. Pre-Emergence Herbicidal Activity Assay

This assay evaluates the effect of the compounds on seed germination and early seedling growth.

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute to the desired concentrations with deionized water containing a surfactant.

-

Seed Planting: Fill pots or trays with a standardized soil mix. Sow the seeds of the selected plant species (e.g., barnyardgrass, foxtail for monocots; velvetleaf, morning glory for dicots) at a uniform depth.

-

Treatment Application: Evenly apply the test solutions to the soil surface immediately after sowing. Include a solvent-only control and a positive control (a commercial herbicide with a similar mode of action).

-

Incubation: Place the treated pots in a controlled environment chamber with appropriate temperature, humidity, and light conditions for plant growth.

-

Assessment: After a specified period (e.g., 14-21 days), assess the phytotoxicity by measuring parameters such as:

-

Germination Rate (%): The number of germinated seeds relative to the control.

-

Shoot and Root Length: The length of the primary shoot and root of the seedlings.

-

Fresh and Dry Weight: The biomass of the seedlings.

-

Visual Injury Rating: A qualitative assessment of plant health on a scale (e.g., 0 = no injury, 100 = complete kill).

-

4.2.2. Post-Emergence Herbicidal Activity Assay

This assay assesses the effect of the compounds on established seedlings.

-

Plant Growth: Grow the selected plant species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Treatment Application: Spray the test solutions evenly onto the foliage of the seedlings until runoff.

-

Incubation: Return the treated plants to the controlled environment chamber.

-

Assessment: After a specified period (e.g., 7-14 days), evaluate the phytotoxicity using the same parameters as in the pre-emergence assay.

4.2.3. In Vitro Tubulin Polymerization Inhibition Assay

To confirm the mechanism of action, a biochemical assay can be performed to measure the direct inhibitory effect of the compounds on tubulin polymerization.

-

Assay Principle: This assay is based on the increase in light scattering or fluorescence that occurs upon tubulin polymerization.

-

Procedure:

-

Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37 °C.

-

The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

-

Known tubulin polymerization inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be included as controls.

-

-

Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined.

Data Presentation and Interpretation

The quantitative data obtained from the phytotoxicity assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Pre-Emergence Phytotoxicity of N,N-dialkyl-3,5-dichlorobenzamides on Selected Weed Species (IC₅₀ values in µM)

| Compound | N-Alkyl Substituents | Barnyardgrass (Monocot) | Foxtail (Monocot) | Velvetleaf (Dicot) | Morning Glory (Dicot) |

| 1a | N,N-dimethyl | >100 | >100 | >100 | >100 |

| 1b | N,N-diethyl | 55.2 | 68.4 | 85.1 | 92.7 |

| 1c | N,N-dipropyl | 25.8 | 32.1 | 45.6 | 51.3 |

| 1d | N,N-diisopropyl | 15.3 | 18.9 | 28.7 | 33.1 |

| 1e | N-sec-butyl, N-ethyl | 8.7 | 11.2 | 19.5 | 22.8 |

| Positive Control (Pronamide) | - | 12.5 | 15.8 | 25.1 | 30.2 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.)

Interpretation: The data in Table 1 would allow for a direct comparison of the herbicidal potency of different N,N-dialkyl-3,5-dichlorobenzamides. For instance, the hypothetical data suggests that increasing the size and branching of the N-alkyl groups (from dimethyl to diisopropyl and sec-butyl) enhances the pre-emergence phytotoxicity.

Conclusion and Future Directions

N,N-dialkyl-3,5-dichlorobenzamides represent a promising class of herbicides that exhibit their phytotoxic effects through the inhibition of mitotic cell division. The structure-activity relationships highlight the critical role of the N-alkyl substituents in determining their herbicidal potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis and screening of a wider range of N,N-dialkyl-3,5-dichlorobenzamides with diverse alkyl substituents to further refine the structure-activity relationships.

-

Detailed Mechanistic Studies: Utilization of advanced techniques such as X-ray crystallography and computational modeling to elucidate the precise binding interactions of these compounds with plant tubulin.

-

Selectivity and Crop Safety: Investigation of the molecular basis for the observed selectivity of certain derivatives towards specific weed species and their safety profile in important crops.

-

Formulation and Field Trials: Development of stable and effective formulations for promising lead compounds and their evaluation under real-world field conditions.

By pursuing these research avenues, the full potential of N,N-dialkyl-3,5-dichlorobenzamides as effective and selective herbicides can be realized, contributing to sustainable weed management strategies in modern agriculture.

References

-

Pagani, G., Carmellino, M. L., & Bona, F. (1978). [Phytotoxic activity of asymmetric 3,4-dichlorobenzoic acid dialkylamides]. Il Farmaco; edizione scientifica, 33(7), 531–542. [Link][1]

-

Hsu, F. C., & Marxmiller, R. L. (1989). Propanil: a 30-year-old herbicide still in use. Reviews of Environmental Contamination and Toxicology, 108, 1-17. [Link]

-

Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic disrupter herbicides. Weed Science, 39(3), 450-457. [Link]

-

Anthony, R. G., Hussey, P. J. (2003). Double-time; controlling the cell cycle in plants. Current Opinion in Plant Biology, 6(6), 618-625. [Link]

-

Fosket, D. E. (1994). The cytoskeleton in plant growth and development. Annual Review of Plant Physiology and Plant Molecular Biology, 45, 189-222. [Link]

-

Gunning, B. E. S., & Hardham, A. R. (1982). Microtubules. Annual Review of Plant Physiology, 33, 651-698. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Precautions for 3,5-Dichlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

3,5-Dichlorobenzamide is a chlorinated aromatic amide that serves as a valuable intermediate in the synthesis of various organic compounds. Its utility in the development of pharmaceuticals and agrochemicals necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed to empower researchers and drug development professionals to work with this compound in a safe and responsible manner. Adherence to these guidelines is paramount to mitigating risks and ensuring a secure laboratory environment.

Physicochemical and Toxicological Profile

A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₂NO | PubChem |

| Molecular Weight | 190.03 g/mol | PubChem |

| Appearance | Colorless to white crystalline solid | ChemBK[1] |

| Melting Point | 160 °C | ChemBK[1] |

| Boiling Point | 264.2 ± 30.0 °C (Predicted) | ChemBK[1] |

| Solubility | Almost insoluble in water; soluble in dichloromethane and ethanol | ChemBK[1] |

| Vapor Pressure | 0.00984 mmHg at 25°C | ChemBK[1] |

Toxicological Summary:

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

GHS Pictogram:

GHS Pictogram: Exclamation Mark

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-